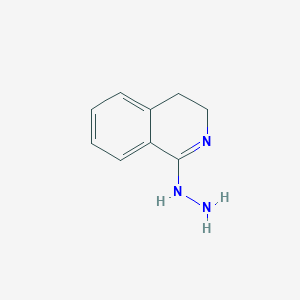![molecular formula C9H7NO4 B3350234 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid CAS No. 263010-24-8](/img/structure/B3350234.png)
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Vue d'ensemble
Description
“2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as furo[2,3-b]pyrroles . It is also known as 6H-Furo[2,3-b]pyrrole-5-carboxylic acid, 2-formyl-, methyl ester .
Synthesis Analysis
The synthesis of this compound involves several steps. Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (2a) was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate (1). 6-Methyl (2b) and 6-benzyl (2c) derivatives were obtained using phase-transfer catalysis conditions (PTC). The formylation of 2a-2c gave 2-formylated compounds (3a-3c) .Molecular Structure Analysis
The molecular formula of this compound is C9H7NO4 . The structure of this compound includes a furo[2,3-b]pyrrole ring, which is a type of heterocyclic compound . The correlation of the 13C and 15N chemical shifts with the data of the calculated (AM1) net atomic charges has been discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include thermolysis, phase-transfer catalysis, and formylation . Other reactions such as the reaction with hydroxylammonium chloride in acetic anhydride in the presence of pyridine, and the reaction with sodium azide and ammonium chloride in dimethylformamide have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 364.5±37.0 °C (Predicted) and a density of 1.439±0.06 g/cm3 (Predicted) . The pKa value is 13.04±0.30 (Predicted) .Safety and Hazards
Propriétés
IUPAC Name |
2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-7(9(12)13)3-5-2-6(4-11)14-8(5)10/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBLIKWUCYGTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1OC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668930 | |
| Record name | 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | |
CAS RN |
263010-24-8 | |
| Record name | 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3350151.png)
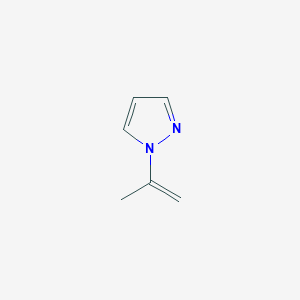

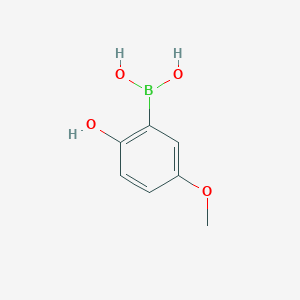
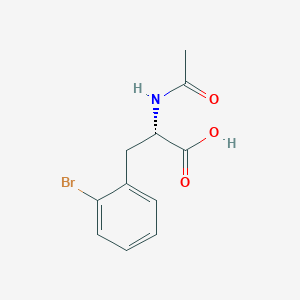

![Pyridazino[4,5-g]phthalazine](/img/structure/B3350181.png)

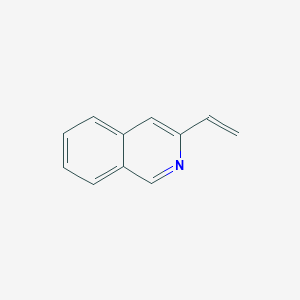
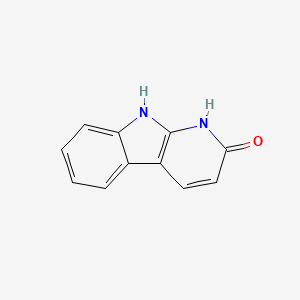
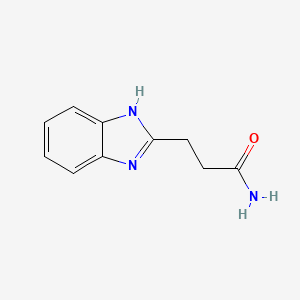
![3-[Benzyl(phenyl)amino]propanenitrile](/img/structure/B3350236.png)

